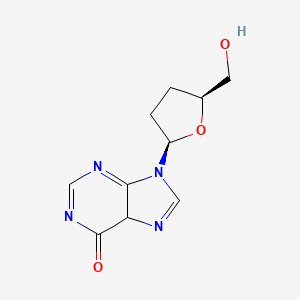
2',3'-Dideoxyinosine;ddI
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[(2R,5S)-5-(HYDROXYMETHYL)OXOLAN-2-YL]-6,9-DIHYDRO-1H-PURIN-6-ONE is a chemical compound known for its significant role in various scientific fields It is a purine nucleoside analog, which means it mimics the structure of naturally occurring nucleosides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,5S)-5-(HYDROXYMETHYL)OXOLAN-2-YL]-6,9-DIHYDRO-1H-PURIN-6-ONE typically involves the condensation of a purine base with a sugar moiety. One common method is the reaction of hypoxanthine with a protected ribose derivative under acidic conditions, followed by deprotection to yield the desired nucleoside.
Industrial Production Methods
Industrial production of this compound often employs enzymatic synthesis, where enzymes like nucleoside phosphorylases catalyze the formation of the nucleoside from a purine base and a sugar phosphate. This method is advantageous due to its high specificity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of oxo derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro form.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic conditions.
Major Products
Oxidation: Oxo derivatives of the nucleoside.
Reduction: Dihydro derivatives.
Substitution: Various substituted nucleosides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, it is studied for its role in cellular processes. As a nucleoside analog, it can be incorporated into DNA or RNA, affecting replication and transcription.
Medicine
Medically, this compound is explored for its antiviral properties. It has shown potential in inhibiting the replication of viruses by interfering with viral DNA synthesis.
Industry
In the industrial sector, it is used in the production of pharmaceuticals and as a precursor for other bioactive compounds.
Wirkmechanismus
The mechanism of action of 9-[(2R,5S)-5-(HYDROXYMETHYL)OXOLAN-2-YL]-6,9-DIHYDRO-1H-PURIN-6-ONE involves its incorporation into nucleic acids. Once incorporated, it can cause chain termination or introduce mutations, thereby inhibiting the replication of viruses. The compound targets viral polymerases and other enzymes involved in nucleic acid synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: Another purine nucleoside with similar structure but different biological activity.
Guanosine: Similar in structure but has different applications and mechanisms of action.
Inosine: Shares structural similarities but is used differently in biological systems.
Uniqueness
What sets 9-[(2R,5S)-5-(HYDROXYMETHYL)OXOLAN-2-YL]-6,9-DIHYDRO-1H-PURIN-6-ONE apart is its specific antiviral activity and its ability to be selectively incorporated into viral DNA, making it a valuable compound in antiviral research and therapy.
Eigenschaften
Molekularformel |
C10H12N4O3 |
|---|---|
Molekulargewicht |
236.23 g/mol |
IUPAC-Name |
9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one |
InChI |
InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-8,15H,1-3H2/t6-,7+,8?/m0/s1 |
InChI-Schlüssel |
HKQSQLIIDRXGLH-KJFJCRTCSA-N |
Isomerische SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3C2=NC=NC3=O |
Kanonische SMILES |
C1CC(OC1CO)N2C=NC3C2=NC=NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















